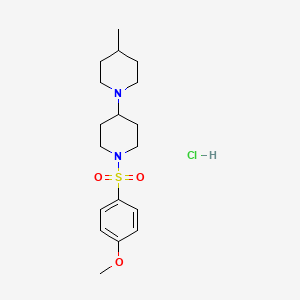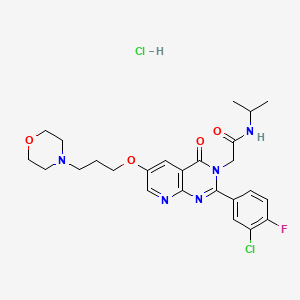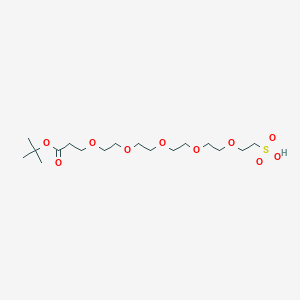
t-Butoxycarbonyl-PEG5-sulfonsäure
Übersicht
Beschreibung
T-Butoxycarbonyl-PEG5-sulfonic acid is a PEG linker that contains a t-butyl ester group and a sulfonic acid group . The t-butyl ester group can be converted to a free acid group under acidic conditions . The resulting acid readily reacts with amine and alcohol under coupling conditions .
Synthesis Analysis
The synthesis of t-Butoxycarbonyl-PEG5-sulfonic acid involves the use of a t-butyl ester group and a sulfonic acid group . The t-butyl ester group can be converted to a free acid group under acidic conditions . This compound is available for purchase and is often used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular structure of t-Butoxycarbonyl-PEG5-sulfonic acid is represented by the chemical formula C17H34O10S . It has a molecular weight of 430.51 .Chemical Reactions Analysis
The t-butyl ester group in t-Butoxycarbonyl-PEG5-sulfonic acid can be converted to a free acid group under acidic conditions . The resulting acid readily reacts with amine and alcohol under coupling conditions . Sulfonic acid groups can participate in esterification, halogenation, and replacement reactions .Physical And Chemical Properties Analysis
T-Butoxycarbonyl-PEG5-sulfonic acid has a chemical formula of C17H34O10S and a molecular weight of 430.51 . It is a PEG linker containing a t-butyl protecting group and a sulfonic acid moiety .Wissenschaftliche Forschungsanwendungen
Polyethylenglykol (PEG) Linker
t-Butoxycarbonyl-PEG5-sulfonsäure ist ein PEG-Linker, der eine t-Butyl-Schutzgruppe und eine Sulfonsäure-Gruppe enthält {svg_1} {svg_2}. Der hydrophile PEG-Linker erhöht die Wasserlöslichkeit der Verbindung in wässrigen Medien {svg_3} {svg_4}. Dies macht ihn nützlich bei der Herstellung wasserlöslicher Verbindungen für verschiedene Forschungsanwendungen.
Veresterungsreaktionen
Die Sulfonsäuregruppen in this compound können an Veresterungsreaktionen teilnehmen {svg_5} {svg_6}. Diese Eigenschaft kann bei der Synthese verschiedener Ester genutzt werden, die häufig bei der Herstellung von Polymeren, Harzen und anderen Materialien verwendet werden.
Halogenierungsreaktionen
Sulfonsäuregruppen können auch an Halogenierungsreaktionen teilnehmen {svg_7} {svg_8}. Dies kann bei der Synthese halogenierter Verbindungen nützlich sein, die in verschiedenen Bereichen wie der pharmazeutischen Chemie und Materialwissenschaft Anwendung finden.
Substitutionsreaktionen
This compound kann Substitutionsreaktionen eingehen {svg_9} {svg_10}. Diese Eigenschaft kann bei der Synthese einer breiten Palette von Verbindungen genutzt werden, wodurch sich ihre Anwendung in der chemischen Forschung möglicherweise erweitern lässt.
Entschützung der t-Butyl-Gruppe
Die t-Butyl-Gruppe in this compound kann unter sauren Bedingungen entschützt werden {svg_11} {svg_12}. Dies ermöglicht die Erzeugung freier Säuregruppen, die unter Kupplungsbedingungen leicht mit Aminen und Alkoholen reagieren können {svg_13}.
Erhöhte Wasserlöslichkeit
Der hydrophile PEG-Linker in this compound erhöht die Wasserlöslichkeit der Verbindung in wässrigen Medien {svg_14} {svg_15}. Diese Eigenschaft kann bei der Entwicklung wasserlöslicher Medikamente und anderer bioaktiver Verbindungen von Vorteil sein.
Wirkmechanismus
Target of Action
t-Butoxycarbonyl-PEG5-sulfonic acid is a PEG linker containing a t-butyl protecting group and a sulfonic acid moiety . The primary targets of this compound are the molecules that can react with the sulfonic acid groups, such as amines and alcohols . These targets play a crucial role in various biochemical reactions, including esterification, halogenation, and replacement reactions .
Mode of Action
The t-butyl group in t-Butoxycarbonyl-PEG5-sulfonic acid can be deprotected under acidic conditions to expose the sulfonic acid group . This sulfonic acid group can then participate in various reactions, such as esterification, halogenation, and replacement reactions . The interaction with its targets leads to the formation of new compounds.
Pharmacokinetics
It’s known that the hydrophilic peg linker increases the water solubility of the compound in aqueous media , which could potentially enhance its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of t-Butoxycarbonyl-PEG5-sulfonic acid. For instance, the deprotection of the t-butyl group occurs under acidic conditions . Therefore, the pH of the environment could potentially influence its reactivity. Additionally, the solubility of the compound in different media could also affect its action .
Zukünftige Richtungen
T-Butoxycarbonyl-PEG5-sulfonic acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs represent an emerging and promising approach for the development of targeted therapy drugs . Therefore, the future directions of t-Butoxycarbonyl-PEG5-sulfonic acid could be in the development of new PROTACs for targeted therapy .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O10S/c1-17(2,3)27-16(18)4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-28(19,20)21/h4-15H2,1-3H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMKLAIQHSRPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137938 | |
| Record name | 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1817735-28-6 | |
| Record name | 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



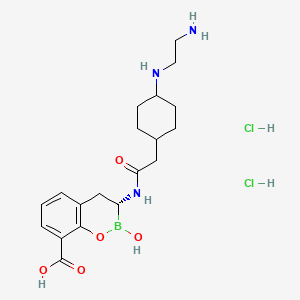


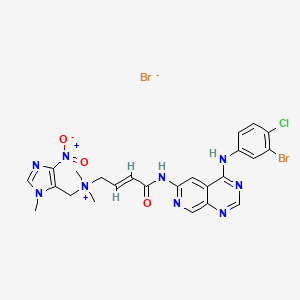

![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)
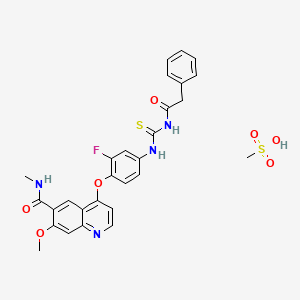
![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)
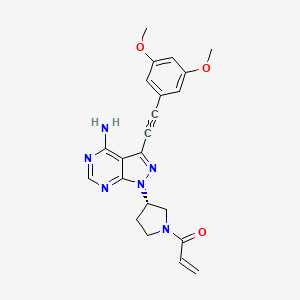
![(S)-N-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)acrylamide](/img/structure/B611166.png)
